molecular formula C9H13NO4 B12535206 (1S)-1-Cyanobutane-1,4-diyl diacetate CAS No. 804556-49-8

(1S)-1-Cyanobutane-1,4-diyl diacetate

Cat. No.: B12535206
CAS No.: 804556-49-8
M. Wt: 199.20 g/mol
InChI Key: BIOSKAKRUYHNII-VIFPVBQESA-N
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Description

Its structure enables its use as a key substrate in olefin metathesis reactions, particularly for synthesizing α,ω-difunctional monomers from renewable resources like methyl oleate (derived from oleic acid) . This compound is notable for its role in sustainable polymer chemistry, as it facilitates the production of polyesters and polyolefins under mild catalytic conditions. Ruthenium-based catalysts, such as Grubbs-type complexes, are commonly employed in its cross-metathesis (CM) reactions, achieving high yields (up to 76%) at moderate temperatures (50°C) .

Properties

CAS No.

804556-49-8

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

[(4S)-4-acetyloxy-4-cyanobutyl] acetate

InChI

InChI=1S/C9H13NO4/c1-7(11)13-5-3-4-9(6-10)14-8(2)12/h9H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

BIOSKAKRUYHNII-VIFPVBQESA-N

Isomeric SMILES

CC(=O)OCCC[C@@H](C#N)OC(=O)C

Canonical SMILES

CC(=O)OCCCC(C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyanobutane-1,4-diyl diacetate typically involves the reaction of a cyanobutane derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-Cyanobutane-1,4-diyl diacetate may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyanobutane-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Cyanobutane-1,4-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-Cyanobutane-1,4-diyl diacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanide group can participate in nucleophilic addition reactions, while the acetate groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs and Reactivity

2.1.1. But-2-yne-1,4-diyl Diacetate
But-2-yne-1,4-diyl diacetate, an alkyne analog, shares the same diacetate functionalization but replaces the alkene with a triple bond. This structural difference significantly alters its reactivity. While cis-2-butene-1,4-diyl diacetate participates in ruthenium-catalyzed CM, the alkyne variant forms dicobalt hexacarbonyl complexes, as reported by Soleilhavou et al. (2002) . Such cobalt complexes are rare and primarily studied in coordination chemistry, unlike the widely applied alkene-based diacetates in polymer synthesis.

2.1.3. Aromatic Diacetates (e.g., Tert-Butylhydroquinone Diacetate) Tert-butylhydroquinone diacetate (CAS 7507-48-4) is an aromatic diacetate with phenolic hydroxyl groups protected as acetates. Unlike the aliphatic cis-2-butene-1,4-diyl diacetate, this compound is used in antioxidant applications rather than metathesis, underscoring the impact of backbone structure on functionality .

Catalytic Performance in Cross-Metathesis

2.2.1. Comparison with Diethyl Maleate and Acrylonitrile
cis-2-Butene-1,4-diyl diacetate outperforms other CM partners like diethyl maleate and acrylonitrile in terms of yield and selectivity. For example, its reaction with methyl oleate achieves up to 76% yield of α,ω-difunctional products under optimized conditions (1.5 mol% [Ru]-7 catalyst, 50°C), whereas diethyl maleate and acrylonitrile require harsher conditions (e.g., higher temperatures or catalyst loadings) for comparable outputs .

2.2.2. Comparison with Unprotected Diols
Removing the acetate protecting groups (e.g., using cis-2-butene-1,4-diol instead of the diacetate) complicates reactions due to hydroxyl group interference. The diacetate’s protecting groups enhance substrate stability and reaction efficiency, reducing side reactions like self-metathesis (e.g., limiting byproduct formation to <15% in CM with methyl oleate) .

Temperature and Catalyst Dependency

The reactivity of cis-2-butene-1,4-diyl diacetate is temperature-sensitive. At 50°C, CM yields reach 76%, but lower temperatures (30°C) favor self-metathesis of methyl oleate, reducing CM efficiency (44% yield) . This contrasts with substrates like allyl chloride, which require higher temperatures (e.g., 80°C) for effective CM .

Catalyst Performance Data

Catalyst Loading (mol%) Temperature (°C) CM Yield (%) Self-Metathesis Byproducts (%) Reference
[Ru]-7 1.5 50 76 14
Grubbs 1st Gen 5.0 45 51 25
[Ru]-5 1.0 50 66 15

Biological Activity

(1S)-1-Cyanobutane-1,4-diyl diacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H14N2O4
  • Molecular Weight : 174.1944 g/mol
  • IUPAC Name : (1S)-1-Cyanobutane-1,4-diyl diacetate
  • CAS Number : 71407539

The compound features a cyanide group attached to a butane backbone with two acetate groups, which may influence its biological interactions.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of (1S)-1-Cyanobutane-1,4-diyl diacetate against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
H1575.0
BE(2)-C6.0
MCF-712.0

The data indicates that (1S)-1-Cyanobutane-1,4-diyl diacetate exhibits significant cytotoxicity, particularly against H157 and BE(2)-C cell lines.

The mechanism by which (1S)-1-Cyanobutane-1,4-diyl diacetate exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways. Specifically, the compound may interact with mitochondrial pathways leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study 1: In Vivo Efficacy

A study conducted on murine models demonstrated that administration of (1S)-1-Cyanobutane-1,4-diyl diacetate resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% over a treatment period of four weeks.

Case Study 2: Skin Irritation Studies

In dermatological applications, (1S)-1-Cyanobutane-1,4-diyl diacetate was evaluated for its potential skin irritation properties. Results indicated that at concentrations below 10%, the compound did not cause significant irritation compared to standard irritants like capsaicin. This suggests potential for use in topical formulations aimed at reducing skin discomfort while providing therapeutic benefits.

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